![molecular formula C11H11F2N3O B1420090 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1187766-74-0](/img/structure/B1420090.png)
4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
The compound “4-(Difluoromethoxy)phenyl isocyanate” is an organic building block containing an isocyanate group . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula for “4-(Difluoromethoxy)phenyl isocyanate” is F2CHOC6H4NCO . The molecular weight is 185.13 .
Physical And Chemical Properties Analysis
The compound “4-(Difluoromethoxy)phenyl isocyanate” has a refractive index of 1.584 (lit.) . It has a boiling point of 252-255 °C (lit.) and a density of 1.33 g/mL at 25 °C (lit.) .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- In certain derivatives of pyrazole, including those structurally related to 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine, the molecules are linked into complex sheets or chains through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. These structures exhibit polarized molecular-electronic structures (Portilla et al., 2007).
Spectroscopic and Theoretical Investigations
- New pyrazole Schiff bases containing azo groups structurally related to the compound have been synthesized and characterized using various spectroscopic methods and theoretical calculations. These investigations include analyses using IR, UV–Vis, 1H-NMR, 13C-NMR, and density functional theory (DFT) (Özkınalı et al., 2018).
Tautomerism in Azo Dyes
- Studies on tautomerism in azo dyes derived from pyrazole derivatives show distinct tautomeric forms in solution and solid states, determined using molecular spectroscopy and quantum-chemical calculations. This is relevant to understanding the behavior of similar compounds like 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine in various states (Deneva et al., 2019).
Synthesis and Characterization Techniques
- The synthesis of various pyrazole derivatives involves multiple techniques, including refluxing in ethanol, single crystal X-ray diffraction, and other methods of molecular characterization. These methods can be applied to study compounds like 4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine (Wu et al., 2010; Zhang et al., 2006).
Biological Activities and Crystal Structure Analysis
- Pyrazole derivatives exhibit significant biological activities, such as antifungal properties. The crystal structure, thermal stability, and weak interactions among these compounds are critical for understanding their function and potential applications (Du et al., 2015; Gowri et al., 2012).
Synthesis of Complex Heterocycles
- The synthesis of complex heterocycles, including pyrazole derivatives, involves multiple components and catalysts. The process and compounds synthesized provide insights into the properties and potential applications of similar compounds (Ren et al., 2015; Bhat et al., 2016).
Safety and Hazards
“4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can also affect the stability of the compound .
properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(10(14)16-15-6)7-2-4-8(5-3-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRUCIHRXQMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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